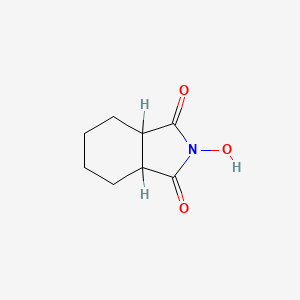

2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

CAS No.: 5426-10-8

Cat. No.: VC8469120

Molecular Formula: C8H11NO3

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5426-10-8 |

|---|---|

| Molecular Formula | C8H11NO3 |

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | 2-hydroxy-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |

| Standard InChI | InChI=1S/C8H11NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h5-6,12H,1-4H2 |

| Standard InChI Key | DBWVTDFTWIVIQA-UHFFFAOYSA-N |

| SMILES | C1CCC2C(C1)C(=O)N(C2=O)O |

| Canonical SMILES | C1CCC2C(C1)C(=O)N(C2=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione belongs to the isoindole-dione family, featuring a bicyclic framework comprising a six-membered cyclohexane ring fused to a five-membered lactam ring. The hydroxyl group at position 2 introduces chirality, resulting in two stereoisomers: (3aR,7aS) and (3aS,7aR). The (3aR,7aS) configuration is predominantly reported in synthetic studies .

Key structural identifiers include:

-

IUPAC Name: (3aR,7aS)-2-Hydroxy-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

-

Canonical SMILES:

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 169.18 g/mol |

| Density | 1.389 g/cm³ |

| Boiling Point | 319.1°C at 760 mmHg |

| Flash Point | 146.8°C |

| PubChem CID | 1549694 |

Synthesis and Reaction Pathways

Industrial Synthesis

The primary synthetic route involves the reaction of (3aR,7aS)-hexahydroisobenzofuran-1,3-dione with hydroxylamine sulfate in the presence of sodium hydroxide .

Reaction Conditions:

-

Reactants: Hexahydroisobenzofuran-1,3-dione (48.00 g), hydroxylamine sulfate (24.975 g, 0.152 mol)

-

Solvent: Water (75 mL)

-

Base: 25% aqueous NaOH (50 g)

-

Temperature: 90°C

-

Duration: 1.25 hours

Mechanistic Overview:

The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon of the furan-dione, followed by ring-opening and re-cyclization to form the isoindole-dione core. The stereochemistry is retained due to the rigid bicyclic transition state .

Table 2: Synthesis Parameters

| Parameter | Value |

|---|---|

| Starting Material | Hexahydroisobenzofuran-1,3-dione |

| Reagent | Hydroxylamine sulfate |

| Catalyst/Base | Sodium hydroxide |

| Solvent | Water |

| Temperature | 90°C |

| Reaction Time | 1.25 hours |

| Isolation Method | Chloroform extraction, vacuum drying |

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents such as water but is soluble in chloroform and ethyl acetate. Stability studies indicate decomposition at temperatures exceeding 200°C, with no reported photolytic degradation .

| Supplier | Purity | Price (25g) | Availability |

|---|---|---|---|

| Matrix Scientific | ≥95% | $17.00 | In stock |

| ChemScene | Custom | Inquiry | On demand |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume